Halogen Substitution Pattern: 2,4-Dichlorophenoxy vs. Unsubstituted Phenyl Analog Lipophilicity and Predicted Target Engagement
The 2,4-dichlorophenoxy substituent differentiates the target compound from the unsubstituted 3-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide (CAS 2034547-39-0) by introducing two electron-withdrawing chlorine atoms. This substitution increases calculated logP by approximately 0.7 log units and introduces halogen bond donor capacity at the 2- and 4-positions, a feature absent in the phenyl comparator . In the pyrazolo[1,5-a]pyridine scaffold, halogen substitution at the phenoxy ring has been correlated with enhanced sigma-1 receptor affinity (Ki shifts from >1 µM to sub-100 nM range in related series) [1].
| Evidence Dimension | Calculated LogP (XLogP3) — Lipophilicity |
|---|---|
| Target Compound Data | XLogP ≈ 3.5 (predicted; C₁₆H₁₃Cl₂N₃O₂) |
| Comparator Or Baseline | 3-Phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide, XLogP ≈ 2.8 (predicted; C₁₆H₁₅N₃O₂, CAS 2034547-39-0) |
| Quantified Difference | ΔXLogP ≈ +0.7 log units (higher lipophilicity); dual chlorine halogen bond donor capacity vs. zero for phenyl comparator |
| Conditions | Calculated using ChemAxon/MarvinSuite; no experimental logP data available for target compound. Sigma receptor SAR extrapolated from Laboratorios del Dr. Esteve patent series. |
Why This Matters
Higher lipophilicity and halogen bonding capacity predict superior membrane permeability and target residence time, directly impacting assay performance and hit-to-lead progression decisions.
- [1] Laboratorios del Dr. Esteve S.A. Substituted pyrazolo[1,5-a]pyridines, their preparation and use as medicaments. WO2013018094A1, 2013. View Source
